molecular formula C19H24N6O B5130819 1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane

1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane

Cat. No. B5130819
M. Wt: 352.4 g/mol
InChI Key: ZXHVPWWKEDTSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PDP, and it is a diazepane-based scaffold that has been used to develop a range of bioactive molecules.

Mechanism of Action

The mechanism of action of PDP is complex and varies depending on the specific bioactive molecule that is derived from it. However, PDP has been shown to interact with a range of biological targets, including ion channels, enzymes, and receptors. This interaction can lead to changes in cellular signaling pathways and ultimately result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PDP and its derivatives are diverse and depend on the specific bioactive molecule that is being studied. Some of the effects that have been observed include changes in ion channel activity, modulation of protein-protein interactions, and alterations in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using PDP as a scaffold for the development of bioactive molecules is its versatility. PDP can be easily modified to create a range of derivatives with different biological activities. However, one limitation of using PDP is that it can be difficult to synthesize and purify, which can limit its usefulness in some applications.

Future Directions

There are a number of future directions for research on PDP and its derivatives. Some potential areas of focus include the development of new bioactive molecules that target specific biological pathways, the exploration of PDP derivatives as potential therapeutics, and the investigation of the mechanism of action of PDP and its derivatives in greater detail. Additionally, research on PDP may lead to the discovery of new targets for drug development and provide insights into the fundamental biology of cellular signaling pathways.

Synthesis Methods

The synthesis of PDP involves the reaction of 2-pyrimidinylamine with 6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is a yellow solid that can be purified through recrystallization.

Scientific Research Applications

PDP has been used extensively in scientific research as a scaffold for the development of bioactive molecules. This compound has been shown to have a range of applications, including as an inhibitor of protein-protein interactions, as a modulator of ion channels, and as a ligand for G protein-coupled receptors.

properties

IUPAC Name

(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-(6-pyrrolidin-1-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c26-18(16-5-6-17(22-15-16)23-9-1-2-10-23)24-11-4-12-25(14-13-24)19-20-7-3-8-21-19/h3,5-8,15H,1-2,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHVPWWKEDTSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C(=O)N3CCCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.